molecular formula C7H14O B1367108 (2-Methylcyclopentyl)methanol CAS No. 73803-82-4

(2-Methylcyclopentyl)methanol

Cat. No.: B1367108
CAS No.: 73803-82-4
M. Wt: 114.19 g/mol
InChI Key: YZDHUYYBHHBWMD-UHFFFAOYSA-N
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Description

(2-Methylcyclopentyl)methanol is an organic compound with the molecular formula C7H14O It is a secondary alcohol, characterized by a cyclopentane ring substituted with a methyl group and a hydroxymethyl group

Scientific Research Applications

(2-Methylcyclopentyl)methanol has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a solvent in chemical reactions.

    Biology: The compound is studied for its potential effects on biological systems, including its role as a precursor in the synthesis of biologically active molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new pharmaceuticals.

    Industry: It is used in the manufacture of fragrances, flavors, and other specialty chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: (2-Methylcyclopentyl)methanol can be synthesized through several methods. One common approach involves the reduction of (2-Methylcyclopentyl)ketone using reducing agents such as sodium borohydride or lithium aluminum hydride. The reaction typically occurs in an inert solvent like tetrahydrofuran or diethyl ether under controlled temperature conditions.

Industrial Production Methods: Industrial production of this compound often involves catalytic hydrogenation of (2-Methylcyclopentyl)ketone. This process uses a metal catalyst such as palladium on carbon or platinum oxide, and the reaction is carried out under high pressure and temperature to achieve high yields.

Types of Reactions:

    Oxidation: this compound can be oxidized to (2-Methylcyclopentyl)ketone using oxidizing agents like chromium trioxide or potassium permanganate.

    Reduction: The compound can undergo reduction to form (2-Methylcyclopentyl)methane using strong reducing agents.

    Substitution: It can participate in nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups such as halides.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Thionyl chloride or phosphorus tribromide in anhydrous conditions.

Major Products Formed:

    Oxidation: (2-Methylcyclopentyl)ketone.

    Reduction: (2-Methylcyclopentyl)methane.

    Substitution: (2-Methylcyclopentyl)chloride or (2-Methylcyclopentyl)bromide.

Mechanism of Action

The mechanism of action of (2-Methylcyclopentyl)methanol involves its interaction with specific molecular targets and pathways. As a secondary alcohol, it can undergo enzymatic oxidation to form (2-Methylcyclopentyl)ketone, which may further participate in various metabolic pathways. The hydroxyl group allows it to form hydrogen bonds, influencing its reactivity and interactions with other molecules.

Comparison with Similar Compounds

    Cyclopentanol: Similar structure but lacks the methyl group.

    (2-Methylcyclopentyl)ketone: The oxidized form of (2-Methylcyclopentyl)methanol.

    Cyclohexanol: Contains a six-membered ring instead of a five-membered ring.

Uniqueness: this compound is unique due to the presence of both a methyl group and a hydroxymethyl group on the cyclopentane ring. This structural feature imparts distinct chemical properties and reactivity compared to its analogs.

Properties

IUPAC Name

(2-methylcyclopentyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O/c1-6-3-2-4-7(6)5-8/h6-8H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZDHUYYBHHBWMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC1CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20501605
Record name (2-Methylcyclopentyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20501605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73803-82-4
Record name (2-Methylcyclopentyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20501605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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